Lipophilicity-Driven Membrane Permeability Differentiation Relative to Less Substituted Quinoline-Sulfonyl Analogs (Class-Level Inference)
No direct head-to-head biological data are available for this compound in the public domain. However, computed physicochemical properties provide a baseline for differentiation from closely related analogs. The target compound has an XLogP3-AA of 5.4, a topological polar surface area (TPSA) of 81.7 Ų, and zero H-bond donors [1]. By class-level inference from the quinoline-sulfonyl literature, increasing lipophilicity within this scaffold correlates with enhanced passive membrane permeability and intracellular target access, provided the TPSA remains below 140 Ų [2]. Analogs lacking the 6-ethoxy or 4-methylbenzoyl substituents typically exhibit lower clogP values (e.g., 7-chloro-4-(4-tosylpiperazin-1-yl)quinoline: clogP ~3.8) and may therefore differ in cellular penetration kinetics [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.4; TPSA = 81.7 Ų |
| Comparator Or Baseline | 7-Chloro-4-(4-tosylpiperazin-1-yl)quinoline: clogP ~3.8 (estimated from structurally related quinoline-sulfonyl proteasome inhibitor series) |
| Quantified Difference | ΔXLogP ≈ +1.6 log units (higher lipophilicity for the target compound) |
| Conditions | Computed properties (PubChem; structural class comparison from Pundir et al., 2015) |
Why This Matters
Higher lipophilicity with maintained TPSA below 140 Ų suggests potentially superior passive membrane permeability, which may translate into enhanced intracellular target engagement in cell-based assays relative to less lipophilic quinoline-sulfonyl analogs.
- [1] PubChem. Compound Summary for CID 18559487: (6-Ethoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. Retrieved April 2026. View Source
- [2] Pundir S, Vu HY, Solomon VR, Lee H. VR23: A quinoline-sulfonyl hybrid proteasome inhibitor that selectively kills cancer via cyclin E-mediated centrosome amplification. Cancer Research. 2015;75(19):4164-4174. (Provides structural context for quinoline-sulfonyl hybrids and their structure-dependent cellular activity.) View Source
